N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H23BrFN5O3S and its molecular weight is 536.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 535.06890 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds with structural features similar to the one mentioned have been synthesized and evaluated for their anticancer potential. For instance, the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives revealed that some synthesized compounds showed promising activity against various cancer cell lines, suggesting a potential area of application for complex triazole derivatives in oncology research (Bekircan et al., 2008).
Antimicrobial Activities
The antimicrobial properties of compounds containing triazole and acetamide groups have also been explored. Research into novel triazole-oxadiazoles and their effects against Candida species indicates the potential of such compounds to serve as potent antifungal agents, providing a foundation for the development of new treatments for fungal infections (Çavușoğlu et al., 2018).
Herbicidal Activity
Additionally, the herbicidal activity of novel derivatives, including those with fluorine substitutions and acetamide groups, has been investigated, revealing that some compounds exhibit significant efficacy against dicotyledonous weeds. This highlights the potential agricultural applications of such chemicals in controlling weed growth (Wu et al., 2011).
Enzyme Inhibition
The inhibition of enzymes such as carbonic anhydrase and cholinesterases by compounds featuring triazole and acetamide functionalities suggests another avenue of research. This includes the exploration of these compounds for their therapeutic potential in treating diseases where enzyme modulation is beneficial (Virk et al., 2018).
Properties
IUPAC Name |
N-[[5-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrFN5O3S/c1-3-29-19(12-25-20(30)10-14-4-7-16(32-2)8-5-14)27-28-22(29)33-13-21(31)26-18-9-6-15(23)11-17(18)24/h4-9,11H,3,10,12-13H2,1-2H3,(H,25,30)(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRVEKAJLKIFQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)CNC(=O)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrFN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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